
Diphenyl(2,3,4-triphenylbuta-1,3-dien-1-yl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl(2,3,4-triphenylbuta-1,3-dien-1-yl)phosphane is a complex organic compound known for its unique structure and properties It is characterized by the presence of multiple phenyl groups attached to a butadiene backbone, with a phosphane group adding to its chemical diversity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(2,3,4-triphenylbuta-1,3-dien-1-yl)phosphane typically involves multi-step organic reactions. One common method includes the reaction of triphenylphosphine with a suitable butadiene derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl(2,3,4-triphenylbuta-1,3-dien-1-yl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert the phosphane group to phosphine, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Diphenyl(2,3,4-triphenylbuta-1,3-dien-1-yl)phosphane is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and the development of new materials.
Biology
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism by which Diphenyl(2,3,4-triphenylbuta-1,3-dien-1-yl)phosphane exerts its effects involves interactions with molecular targets, such as metal ions in coordination complexes. The phosphane group can donate electron density to metal centers, facilitating various catalytic processes. The pathways involved in these interactions are complex and depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A simpler phosphane compound with three phenyl groups, commonly used in organic synthesis and catalysis.
Tetraphenylphosphonium: A related compound with four phenyl groups, known for its stability and use in material science.
Uniqueness
Diphenyl(2,3,4-triphenylbuta-1,3-dien-1-yl)phosphane stands out due to its extended conjugated system and multiple phenyl groups, which enhance its reactivity and potential applications. Its unique structure allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
685527-95-1 |
|---|---|
Molekularformel |
C34H27P |
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
diphenyl(2,3,4-triphenylbuta-1,3-dienyl)phosphane |
InChI |
InChI=1S/C34H27P/c1-6-16-28(17-7-1)26-33(29-18-8-2-9-19-29)34(30-20-10-3-11-21-30)27-35(31-22-12-4-13-23-31)32-24-14-5-15-25-32/h1-27H |
InChI-Schlüssel |
FNMBRFMDRGEMQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=CP(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Propen-1-one, 1,3-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12516747.png)
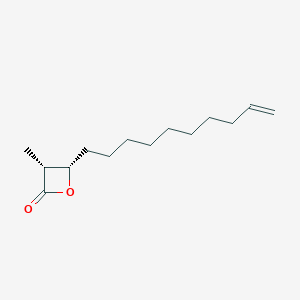
![{5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile](/img/structure/B12516758.png)
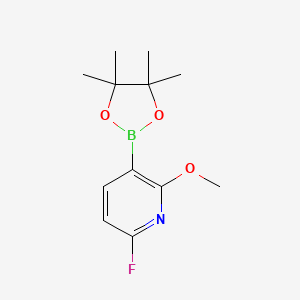


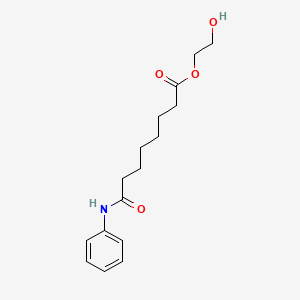
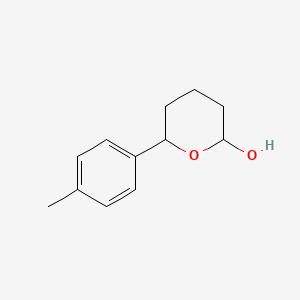
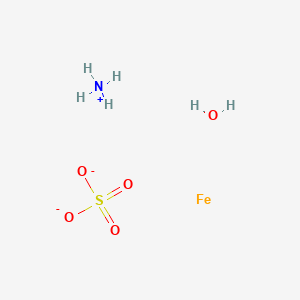
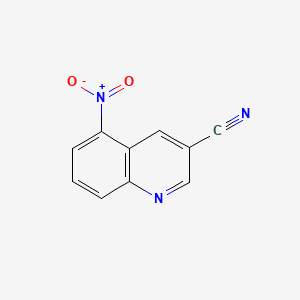
![Cyclopropa[E]pyrido[1,2-A]pyrazine](/img/structure/B12516819.png)

![ethyl 3-[[2-[4-(N'-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate](/img/structure/B12516824.png)
